molecular formula C8H12N2 B1623353 N-Ethyl-6-methylpyridin-2-amine CAS No. 39179-00-5

N-Ethyl-6-methylpyridin-2-amine

Cat. No.: B1623353
CAS No.: 39179-00-5
M. Wt: 136.19 g/mol
InChI Key: ZUCJRARGRJUOMC-UHFFFAOYSA-N
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Description

N-Ethyl-6-methylpyridin-2-amine is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with an ethyl group at the nitrogen atom and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-6-methylpyridin-2-amine can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridin-2-amine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the ethyl group onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-6-methylpyridin-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield this compound derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-Ethyl-6-methylpyridin-2-one.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

N-Ethyl-6-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridin-2-amine: Lacks the ethyl group, making it less hydrophobic and potentially altering its biological activity.

    N-Ethylpyridin-2-amine: Lacks the methyl group at the sixth position, which can affect its steric properties and reactivity.

    2-Methylpyridin-6-amine: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

Uniqueness

N-Ethyl-6-methylpyridin-2-amine is unique due to the specific combination of ethyl and methyl groups on the pyridine ring.

Properties

IUPAC Name

N-ethyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-9-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCJRARGRJUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192408
Record name N-Ethyl-6-methylpyridin-2-amine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39179-00-5
Record name N-Ethyl-6-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39179-00-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-6-methylpyridin-2-amine
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Record name N-Ethyl-6-methylpyridin-2-amine
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Record name N-ethyl-6-methylpyridin-2-amine
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Record name N-ETHYL-6-METHYLPYRIDIN-2-AMINE
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Synthesis routes and methods I

Procedure details

To a 3000 ml dry toluene were added 185 g of 60% sodium hydride. A solution of 500 g of 6-amino-2-picoline and 500 ml of toluene were dropwise added at 60° C. over about 2 hours to the resulting dispersion. Ethyl bromide of 554 g were dropwise added at 70° C. over about 2 hours to the resulting mixture and stirred for additional one hour. The reation mixture was added to 3000 ml of ice water. The organic phase was extracted and the extract was washed two times with water, concentrated and dried. Thus, 632 g of 6-ethylamino-2-picoline were obtained.
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500 g
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500 mL
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ice water
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3000 mL
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185 g
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3000 mL
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Synthesis routes and methods II

Procedure details

2-Amino-6-methylpyridine (1.00 g, 9.25 mmol) and acetaldehyde (0.52 mL, 9.34 mmol) were stirred together in anhydrous methyl alcohol for 1 hour at room temperature under a nitrogen atmosphere. The mixture was then treated with sodium triacetoxyborohydride (7.84 g, 37.0 mmol) and five drops of acetic acid and all was allowed to continue stirring for 4 hours. The reaction mixture was concentrated in vacuo. The residue was partitioned between water and DCM, and the separated aqueous phase was extracted twice with DCM. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a mobile oil which was purified by flash column chromatography, eluting with 2% MeOH/DCM, to give 2-ethylamino-6-methylpyridine (636 mg, 51%).
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1 g
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0.52 mL
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7.84 g
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Synthesis routes and methods III

Procedure details

In a process for producing 6-ethylamino-2-picoline by reduction of 6-acetamido-2-picoline, the improvement which comprises reacting 6-acetamido-2-picoline with diborane in an inert non-polar solvent at about 0° to 70° C. to produce 6-ethylamino-2-picoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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